molecular formula C21H24N2O7S2 B2980264 8-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 898425-25-7

8-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane

Cat. No.: B2980264
CAS No.: 898425-25-7
M. Wt: 480.55
InChI Key: QBIWFFMLHLNRDM-UHFFFAOYSA-N
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Description

The compound appears to contain several functional groups including a dioxin ring, sulfonyl groups, and a spirocyclic structure. Dioxins are a group of chemically related compounds known for their persistence in the environment . Sulfonyl groups are often used in organic synthesis, chemical biology, drug discovery, and materials science .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the dioxin and sulfonyl groups. Dioxins are generally resistant to breakdown in the environment . Sulfonyl groups can participate in a variety of reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. Dioxins are known to be chemically stable and able to be absorbed by fat tissue .

Scientific Research Applications

Laser Flash Photolysis Studies

Laser flash photolysis studies involving compounds like benzylchlorodiazirine and phenylchlorodiazirine have been reported. These studies focus on the transfer of oxygen and sulfur atoms from oxiranes and thiiranes to singlet carbenes, providing insights into the reactivity and potential applications of similar spirocyclic and sulfonyl compounds in understanding reaction mechanisms and designing new materials or drugs (Pezacki et al., 1998).

Synthesis and Isomerization of Epoxides

Research on the synthesis and isomerization of epoxides derived from phenylsulfonyl and methylsulfonyl compounds reveals methods for creating epoxy derivatives and cyclization products. These studies are relevant for developing synthetic pathways and understanding the chemistry of compounds with sulfonyl groups and spirocyclic structures (Razin et al., 2006).

Stereochemically Controlled Synthesis

Stereochemically controlled synthesis of dioxaspirodecanes and oxathiaspirodecanes through phenylsulfanyl migration highlights the importance of stereochemistry in the synthesis of complex molecules. Such research provides valuable knowledge for the design and synthesis of novel compounds with specific stereochemical configurations, which is crucial for their potential applications in drug development and materials science (Eames et al., 1996).

Supramolecular Arrangements

The study of supramolecular arrangements based on cyclohexane-spirohydantoin derivatives, including the synthesis of various dioxaspirodecanes, discusses the relationship between molecular and crystal structures. Understanding these relationships is fundamental for the development of materials with specific physical properties, which can be used in pharmaceuticals, electronics, and nanotechnology (Graus et al., 2010).

Safety and Hazards

Dioxins are highly toxic and can cause a variety of health problems, including reproductive and developmental problems, damage to the immune system, interference with hormones, and cancer .

Properties

IUPAC Name

4-(benzenesulfonyl)-8-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O7S2/c24-31(25,18-6-7-19-20(16-18)29-15-14-28-19)22-10-8-21(9-11-22)23(12-13-30-21)32(26,27)17-4-2-1-3-5-17/h1-7,16H,8-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBIWFFMLHLNRDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12N(CCO2)S(=O)(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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